N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a propanamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Construction: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Amide Bond Formation: The final step often involves coupling the thiazole derivative with a suitable amine or amide under conditions such as peptide coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the thiazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including their ability to modulate biological pathways or target specific proteins.
Industry
Industrially, the compound could find applications in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Thiazole Derivatives: Thiamine (vitamin B1) and other thiazole-containing drugs.
Propanamide Derivatives: Various pharmaceuticals that contain the propanamide moiety.
Uniqueness
The uniqueness of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-10(2)16(20)18-17-19(12-7-26(21,22)8-15(12)25-17)6-11-3-4-13-14(5-11)24-9-23-13/h3-5,10,12,15H,6-9H2,1-2H3 |
InChI Key |
XGFCEPKZZSLLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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